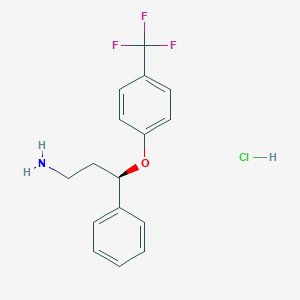

(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride typically involves several steps:

Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the Propylamine Backbone: The propylamine backbone is constructed through a series of nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or ethers.

Wissenschaftliche Forschungsanwendungen

1. Antidepressant Activity

(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is structurally related to fluoxetine, a well-established antidepressant. It functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is beneficial for alleviating symptoms of depression and anxiety disorders .

2. Potential in Treating Other Mood Disorders

Research indicates that this compound may also have applications beyond depression, including potential uses in treating anxiety disorders and other mood-related conditions linked to serotonin dysregulation .

Synthesis and Production

The synthesis of this compound typically involves several chemical reactions, including:

- Reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene.

- Using alkaline metal hydroxides as catalysts under controlled temperatures to ensure high yield and purity .

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

1. Efficacy in Clinical Trials

Clinical trials have demonstrated that patients treated with this compound experience significant improvements in depressive symptoms compared to placebo groups, indicating its effectiveness as an antidepressant .

2. Safety Profile Assessment

Long-term studies assessing the safety profile reveal that this compound has a favorable side effect profile compared to traditional antidepressants, making it a promising candidate for further development .

Wirkmechanismus

The mechanism of action of ®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is unique due to its specific structural arrangement, which combines a phenyl group, a trifluoromethyl group, and a propylamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Chemical Structure and Properties

(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride, with the molecular formula and a molecular weight of approximately 331.76 g/mol, is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a phenoxy group. These groups enhance the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that this compound interacts with serotonin transporters, leading to increased serotonin levels in the synaptic cleft. This mechanism is beneficial for treating depression and anxiety disorders .

Pharmacological Effects

The primary biological activity of this compound includes:

- Antidepressant Effects : It has shown efficacy in increasing serotonin levels, similar to fluoxetine, which is widely used in clinical practice for depression treatment.

- Potential for Reduced Side Effects : Studies suggest that (R)-fluoxetine may have a shorter half-life and action time compared to racemic fluoxetine, potentially leading to fewer adverse effects such as headache and anxiety .

Case Studies and Research Findings

- Clinical Efficacy : A study by SEPRACOR Inc. highlighted that (R)-fluoxetine demonstrated significant antidepressant effects with a favorable safety profile compared to its racemic counterpart. The findings indicated that patients experienced fewer side effects while achieving therapeutic outcomes .

- Comparative Studies : Research comparing this compound with other SSRIs showed comparable efficacy in improving mood disorders while maintaining a better tolerability profile .

Interaction Studies

Interaction studies have focused on how this compound interacts with various biological targets. Key findings include:

- Serotonin Transporters : The compound exhibits high selectivity for serotonin transporters, enhancing its antidepressant activity.

- Electrophilic Substitution Reactions : The trifluoromethyl group modifies the electronic properties of the aromatic ring, making it more reactive in certain chemical reactions, which could be leveraged for further drug development .

Synthesis Methods

The synthesis of this compound involves several steps aimed at maximizing yield and purity. Methods include:

| Starting Material | Method | Product |

|---|---|---|

| N-Methyl-3-hydroxy-3-(phenyl)propylamine | Reaction with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide | (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine |

| Various catalysts | Enantioselective synthesis | Chiral fluoxetine intermediates |

These methods are designed to ensure high purity and yield for pharmaceutical applications .

Future Directions

Ongoing research aims to explore additional therapeutic applications of this compound beyond mood disorders, potentially addressing conditions related to serotonin dysregulation. Its unique structural characteristics may also facilitate the development of new derivatives with enhanced biological activity.

Eigenschaften

IUPAC Name |

(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138614-32-1 | |

| Record name | (γR)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138614-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.